Welcome to the BenchChem Online Store!
molecular formula C12H11NO4 B3052768 Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate CAS No. 4504-12-5

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate

Cat. No. B3052768
M. Wt: 233.22 g/mol
InChI Key: HBFODCHBGMCCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07329651B2

Procedure details

Hydrazine hydrate (1.7 g) was added dropwise over 30 min to a stirred suspension of 5% Rh—C (wet, 110 mg) and nitrobenzene (4.1 g) in THF (20 mL) at 15° C. controlled by ice-bath. The reaction mixture was warmed to 25-30° C. for 2 h, followed by filtration. The filtrate was diluted with an equal volume of dichloromethane, dried over sodium sulfate, then condensed to a small volume. Addition of petroleum ether to this solution led to the formation of a needle-like white solid as the fairly pure product of phenyl hydroxyamine (3.2 g, 86%). The reaction mixture of phenyl hydroxyamine (2.675 g, 25 mmol), diethyl ethoxymethylene malonate (4.324 g, 20 mmol) and ethanol (20 mL) was stirred at RT for 12 h to form a large amount of solid, which after warming on a water-bath for 3 h disappeared and reappeared when the reaction mixture was cooled down to RT. Filtration and washing with ethanol provided the title compound as white crystal like solid (4.25 g, 91%). 1H NMR (200 MHz, CDCl3) δ (ppm): 8.40 (s, 1H), 7.46-7.28 (m, 5H), 4.23(q, J=7.1 Hz, 2H). 1.31 (t, J.=7.1 Hz, 3H).
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh—C
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
2.675 g
Type
reactant
Reaction Step Three
Quantity
4.324 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.NN.[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O-:6])=O.C1(NO)C=CC=CC=1.CC[O:23][CH:24]=[C:25]([C:31](OCC)=O)[C:26]([O:28][CH2:29][CH3:30])=[O:27]>C1COCC1.C(O)C>[O:23]=[C:24]1[O:6][N:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:31]=[C:25]1[C:26]([O:28][CH2:29][CH3:30])=[O:27] |f:0.1|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
O.NN
Name
Rh—C
Quantity
110 mg
Type
reactant
Smiles
Name
Quantity
4.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)NO
Step Three
Name
Quantity
2.675 g
Type
reactant
Smiles
C1(=CC=CC=C1)NO
Name
Quantity
4.324 g
Type
reactant
Smiles
CCOC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
controlled by ice-bath
FILTRATION
Type
FILTRATION
Details
followed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was diluted with an equal volume of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
condensed to a small volume
CUSTOM
Type
CUSTOM
Details
to form a large amount of solid, which
TEMPERATURE
Type
TEMPERATURE
Details
after warming on a water-bath for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down to RT
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with ethanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O=C1C(=CN(O1)C1=CC=CC=C1)C(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.